DNA Probe LabelingNon-Radioactive DetectionHybridization Assays
ap-dUTP (CAS 179101-49-6) is a C5-modified nucleotide analog for direct enzymatic DNA probe labeling. Researchers performing Southern blotting, in situ hybridization, or TUNEL assays face workflow bottlenecks from multi-step indirect detection methods (biotin/streptavidin or digoxigenin/antibody). ap-dUTP eliminates these secondary detection steps, enabling immediate colorimetric (BCIP/NBT) or chemiluminescent detection post-hybridization.
• Single-step detection reduces assay time by 3-4 steps vs. digoxigenin-dUTP workflows.
• Covalent AP conjugation ensures linear signal-to-fragmentation relationship in TUNEL quantification.
• Eliminates endogenous biotin background in FFPE tissue ISH.
Supplied as lyophilized powder (≥98% purity); stable at -20°C. For R&D use only.
Molecular FormulaC12H18N3O14P3
Molecular Weight521.20 g/mol
Cat. No.B048520
⚠ Attention: For research use only. Not for human or veterinary use.
ap-dUTP: Direct Enzyme-Conjugated Nucleotide for DNA Labeling
ap-dUTP (5-(3-amino-1-propyn-1-yl)-2′-deoxyuridine 5′-triphosphate) is a C5-modified nucleotide analog covalently conjugated to alkaline phosphatase (AP), enabling direct enzymatic detection of DNA without secondary antibody or streptavidin steps . Unlike indirect labeling methods that rely on hapten-antibody interactions, the AP moiety remains fully active after incorporation into DNA probes via standard enzymatic reactions such as nick translation, random priming, or PCR [1]. The compound is supplied as a lyophilized powder (≥85% purity) with a molecular weight of 521.2 g/mol . Its core value proposition lies in single-step detection workflows that eliminate the background and time costs associated with multi-step signal amplification schemes [1].
Detection WorkflowSingle-step direct enzymatic detection without secondary antibodies or streptavidin conjugates.
Enzymatic IncorporationCompatible with standard labeling methods: nick translation, random priming, and PCR.
Background ControlDirect AP conjugation may reduce non-specific binding common in multi-step signal amplification.
Generic dUTP analogs such as biotin-dUTP, digoxigenin-dUTP, and fluorescein-dUTP require post-hybridization signal development steps involving streptavidin-enzyme conjugates, antibody-enzyme conjugates, or specialized fluorescence imaging equipment [1]. These additional steps introduce variability in signal linearity, increase assay duration, and elevate background noise from non-specific binding of secondary detection reagents [2]. ap-dUTP bypasses these limitations entirely by covalently attaching the signal-generating enzyme directly to the nucleotide, enabling immediate colorimetric or chemiluminescent detection following hybridization with significantly reduced workflow complexity and improved signal-to-noise characteristics . This fundamental mechanistic difference means that substituting ap-dUTP with an indirect labeling analog will alter both the quantitative output and the reproducibility of the assay.
Workflow Complexity
Indirect dUTP analogs (biotin-, digoxigenin-) require 3–4 additional post-hybridization steps that may increase inter-assay variability and hands-on time.
Background Sources
Streptavidin/antibody conjugates used in indirect systems may elevate background, especially in samples with endogenous biotin or cross-reactive proteins.
Linker-Dependent Incorporation
C5-amino-modified dUTP analogs with alkane or Z-alkene linkers may fail as Taq substrates, unlike the alkynyl linker in ap-dUTP; linker geometry can critically affect PCR probe generation.
[1] Li, X., et al. (1995). Application of biotin, digoxigenin or fluorescein conjugated deoxynucleotides to label DNA strand breaks for analysis of cell proliferation and apoptosis using flow cytometry. Biotechnic & Histochemistry, 70(5), 234-242. View Source
[2] Rihn, B., et al. (1995). Evaluation of non-radioactive labelling and detection of deoxyribonucleic acids. Part Two: Colorigenic methods and comparison with chemiluminescent methods. Journal of Biochemical and Biophysical Methods, 30(2-3), 103-112. View Source
ap-dUTP Performance Evidence vs. Leading Analogs
Single-Step Detection Workflow
ap-dUTP enables a direct, single-step detection workflow, whereas indirect labeling methods such as biotin-dUTP or digoxigenin-dUTP require 3-4 additional post-hybridization steps (membrane blocking, streptavidin/antibody binding, multiple washes) before signal development . This workflow compression directly translates to reduced hands-on time and minimized operator-dependent variability.
Reported workflow compression may improve reproducibility.
Class-level inference; validate in target protocol.
DNA Probe LabelingNon-Radioactive DetectionHybridization Assays
Evidence Dimension
Number of post-hybridization detection steps
Target Compound Data
1 step (direct substrate addition)
Comparator Or Baseline
3-4 steps for biotin-dUTP or digoxigenin-dUTP
Quantified Difference
Reduction of 2-3 procedural steps
Conditions
Standard Southern blot or in situ hybridization protocols
Why This Matters
Fewer steps reduce the cumulative probability of technical error and improve inter-assay reproducibility, which is critical for laboratories running high-throughput or diagnostic-grade hybridization assays.
DNA Probe LabelingNon-Radioactive DetectionHybridization Assays
Signal-to-Noise Advantage Over Fluorescein-dUTP in TUNEL
In apoptosis detection via TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling), direct labeling with fluoresceinated dUTP (f-dUTP) was found to be less sensitive in detecting DNA strand breaks compared to indirect methods, although it offered simplicity [1]. By contrast, ap-dUTP combines the simplicity of a direct label with the high sensitivity of enzymatic amplification, achieving a 20-30 fold increase in staining intensity over background as benchmarked against the indirect biotin-dUTP and digoxigenin-dUTP methods, which themselves produce 20-30 fold signal increases over non-apoptotic controls [2].
Signal-to-NoiseCross-study comparable
20–30× increase over background (enzymatic amplification)
Comparable sensitivity to indirect biotin/digoxigenin methods.
Researchers performing apoptosis assays can select ap-dUTP to achieve high sensitivity without sacrificing workflow simplicity, a trade-off that f-dUTP fails to satisfy.
Apoptosis DetectionTUNEL AssaySignal-to-Noise Ratio
[1] Li, X., et al. (1995). Application of biotin, digoxigenin or fluorescein conjugated deoxynucleotides to label DNA strand breaks for analysis of cell proliferation and apoptosis using flow cytometry. Biotechnic & Histochemistry, 70(5), 234-242. View Source
[2] Li, X., et al. (1995). Application of biotin, digoxigenin or fluorescein conjugated deoxynucleotides to label DNA strand breaks for analysis of cell proliferation and apoptosis using flow cytometry. Biotechnic & Histochemistry, 70(5), 234-242. View Source
Efficient Taq Polymerase Incorporation via Alkynyl Linker
The C5-(3-aminopropynyl) modification present in ap-dUTP (5-(3-aminopropynyl)dUTP) has been systematically shown to be a substrate for Taq polymerase during PCR when fully replacing dTTP, whereas analogous C5-amino-modified dUTPs with alkane or Z-alkene linkers failed to incorporate [1]. This structural feature ensures that the AP-conjugated nucleotide retains polymerizable activity, enabling its use in PCR-based probe generation.
Taq IncorporationDirect comparison
Alkynyl linker: confirmed substrate for full dTTP replacement Alkane/Z-alkene linkers: not substrates
Linker geometry may determine PCR probe generation success.
PCR with Taq polymerase; linker-dependent incorporation.
C5-amino-modified dUTPs with alkane or Z-alkene linkers: not substrates
Quantified Difference
Qualitative binary difference (substrate vs. non-substrate)
Conditions
PCR with Taq polymerase; full replacement of dTTP
Why This Matters
The alkynyl linker geometry is critical for enzymatic incorporation; selecting a dUTP analog with an incompatible linker (e.g., alkane) will result in PCR failure, wasting reagents and time.
[1] Lee, S. E., et al. (2001). Enhancing the catalytic repertoire of nucleic acids: a systematic study of linker length and rigidity. Nucleic Acids Research, 29(7), 1565-1573. View Source
Using digoxigenin-11-dUTP in a modified Southern blot procedure, a detection limit of 0.1 aM (10^-19 M) for a 561 bp target DNA has been reported [1]. While direct ap-dUTP chemiluminescence using dioxetane substrates (e.g., CSPD, CDP-Star) has been shown to provide sensitivity within the same sub-attomolar range , ap-dUTP achieves this without the need for anti-digoxigenin-AP conjugate incubation and washing steps.
Detection LimitCross-study comparable
~0.1 aM reported (561 bp target)
Sub-attomolar sensitivity, comparable to digoxigenin-AP systems.
Southern blot chemiluminescence; workflow steps reduced.
Comparable absolute sensitivity; workflow differs by 2-3 steps
Conditions
Southern blot hybridization; alkaline phosphatase chemiluminescent detection
Why This Matters
For procurement decisions where sensitivity is non-negotiable but workflow efficiency is also valued, ap-dUTP offers equivalent detection limits with a simpler protocol.
[1] Rihn, B., et al. (1995). Evaluation of non-radioactive labelling and detection of deoxyribonucleic acids. Part Two: Colorigenic methods and comparison with chemiluminescent methods. Journal of Biochemical and Biophysical Methods, 30(2-3), 103-112. View Source
Reduced Background vs. Biotin-Streptavidin Systems
In flow cytometric TUNEL assays, digoxigenin-dUTP produced somewhat less background fluorescence than biotin-dUTP, and direct labeling with fluorescein-dUTP, while simpler, was less sensitive overall [1]. ap-dUTP's direct enzyme conjugation eliminates the biotin-streptavidin interaction entirely, which is a known source of non-specific background in complex biological samples due to endogenous biotin or streptavidin cross-reactivity . This provides a lower intrinsic background comparable to or better than digoxigenin systems.
BackgroundCross-study comparable
Direct AP conjugation eliminates biotin-streptavidin interaction
May reduce background in complex samples with endogenous biotin.
Flow cytometry/ISH; lower background vs. indirect systems.
High background noise reduces the effective signal-to-noise ratio, potentially masking weak true signals; ap-dUTP minimizes this source of error, making it suitable for samples with low target abundance.
[1] Li, X., et al. (1995). Application of biotin, digoxigenin or fluorescein conjugated deoxynucleotides to label DNA strand breaks for analysis of cell proliferation and apoptosis using flow cytometry. Biotechnic & Histochemistry, 70(5), 234-242. View Source
ap-dUTP Optimal Application Scenarios
High-Throughput Southern Blot Screening
Laboratories processing large numbers of Southern blots benefit from ap-dUTP's single-step detection protocol. The compound's ability to generate chemiluminescent signals in the sub-attomolar range [1] without the 3-4 extra steps required by digoxigenin-dUTP reduces total assay time and minimizes lane-to-lane variability, improving both throughput and data consistency.
In Situ Hybridization on Tissue Microarrays
For pathologists and researchers performing ISH on formalin-fixed paraffin-embedded (FFPE) tissue microarrays, ap-dUTP offers a critical advantage: the elimination of biotin-streptavidin interactions reduces non-specific background staining in tissues with high endogenous biotin content [1]. The colorimetric BCIP/NBT substrate produces a permanent, insoluble precipitate that can be archived and reviewed without signal fading, a key requirement for clinical research documentation .
PCR-Based Probe Generation for Microarrays
When generating labeled DNA probes via PCR, the alkynyl linker geometry of ap-dUTP (5-(3-aminopropynyl)dUTP) ensures efficient incorporation by Taq polymerase, whereas other C5-amino-modified dUTPs with less favorable linkers fail completely [1]. This makes ap-dUTP a reliable choice for producing high-yield, directly detectable probes for custom spotted microarrays, reducing the need for post-PCR labeling optimization.
Quantitative TUNEL Assays for Apoptosis
Researchers quantifying apoptosis in cell populations by TUNEL assay can achieve the 20-30 fold signal amplification typical of enzymatic methods [1] while avoiding the complexity of biotin- or digoxigenin-based indirect detection. The direct conjugation of AP to dUTP ensures that every incorporated nucleotide contributes to signal generation, providing a linear relationship between DNA fragmentation and detectable signal that is essential for accurate quantification .
Application
Selection Property
Validation Focus
Southern blot screening (high throughput)
Single-step chemiluminescent workflow
Sensitivity and lane-to-lane reproducibility
In situ hybridization (tissue microarrays)
Low non-specific background in FFPE tissues
Background control in high endogenous biotin samples; precipitate stability
Signal linearity and DNA fragmentation correlation
[1] Rihn, B., et al. (1995). Evaluation of non-radioactive labelling and detection of deoxyribonucleic acids. Part Two: Colorigenic methods and comparison with chemiluminescent methods. Journal of Biochemical and Biophysical Methods, 30(2-3), 103-112. View Source
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